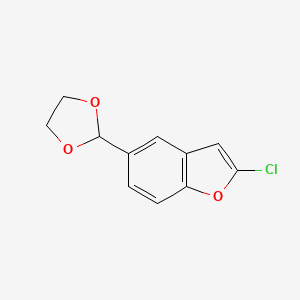

2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran

Description

Properties

CAS No. |

648449-65-4 |

|---|---|

Molecular Formula |

C11H9ClO3 |

Molecular Weight |

224.64 g/mol |

IUPAC Name |

2-chloro-5-(1,3-dioxolan-2-yl)-1-benzofuran |

InChI |

InChI=1S/C11H9ClO3/c12-10-6-8-5-7(1-2-9(8)15-10)11-13-3-4-14-11/h1-2,5-6,11H,3-4H2 |

InChI Key |

MJNZTUVRRREFTO-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CC3=C(C=C2)OC(=C3)Cl |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 2 Chloro 5 1,3 Dioxolan 2 Yl Benzofuran

Strategic Approaches to 2-Substituted Benzofurans

The synthesis of 2-substituted benzofurans, such as the target compound, generally involves the formation of a key C-O bond to close the furan (B31954) ring. The specific substitution pattern of 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran necessitates careful consideration of starting materials and reaction conditions to ensure the correct regiochemistry. A plausible synthetic strategy could involve the initial synthesis of a benzofuran (B130515) ring with a functional group at the 5-position, which is then converted to the dioxolane, followed by chlorination at the 2-position. Alternatively, the benzofuran core can be constructed from precursors already bearing the necessary substituents.

Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis offers a powerful toolkit for the synthesis of benzofurans, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium catalysts are widely employed in the synthesis of benzofurans. A common and effective strategy is the Sonogashira coupling of a terminal alkyne with an ortho-halo-phenol, followed by an intramolecular cyclization. researchgate.netwikipedia.orgjocpr.comlibretexts.orgorganic-chemistry.org For the synthesis of this compound, a potential route could start from 4-(1,3-dioxolan-2-yl)-2-iodophenol. This intermediate could undergo a Sonogashira coupling with a suitable alkyne, followed by a palladium-catalyzed cyclization to form the benzofuran ring. The introduction of the chlorine atom at the 2-position could potentially be achieved by using a chlorinated alkyne in the coupling step or by a subsequent chlorination reaction.

Another powerful palladium-catalyzed method involves the C-H activation and functionalization of phenols. google.comorgsyn.org This approach can directly form the benzofuran ring by coupling the phenolic hydroxyl group with a carbon-carbon double or triple bond. For instance, a phenol derivative with the 4-(1,3-dioxolan-2-yl) substituent could be coupled with a chloro-alkene or alkyne under palladium catalysis to construct the 2-chlorobenzofuran (B1634090) skeleton.

| Catalyst System | Starting Materials | Key Transformation | Ref. |

| Pd catalyst, Cu(I) cocatalyst | o-halophenol, terminal alkyne | Sonogashira coupling followed by cyclization | researchgate.netwikipedia.org |

| Pd(OAc)2, Ligand | Phenol, alkene/alkyne | C-H activation/functionalization | google.comorgsyn.org |

Copper-catalyzed reactions represent a cost-effective and efficient alternative for benzofuran synthesis. These methods often involve the intramolecular cyclization of ortho-alkynylphenols. organic-chemistry.org A plausible pathway to the target molecule could involve the synthesis of 4-(1,3-dioxolan-2-yl)-2-ethynylphenol, which could then undergo a copper-catalyzed intramolecular cyclization. The subsequent introduction of the chlorine atom at the 2-position would be a necessary downstream transformation. Copper catalysts are also used in coupling reactions similar to the Sonogashira reaction, providing another avenue for the construction of the benzofuran core. researchgate.net

| Catalyst | Starting Materials | Key Transformation | Ref. |

| CuCl | o-alkynylphenol | Intramolecular cyclization | organic-chemistry.org |

| Cu(II) catalyst | 2-naphthols, etc. | Divergent synthesis of naphthofurans | researchgate.net |

Gold catalysts, known for their strong Lewis acidity and carbophilicity, are highly effective in promoting the cyclization of ortho-alkynylphenols to form benzofurans. These reactions typically proceed under mild conditions with high atom economy. The synthesis of a 4-(1,3-dioxolan-2-yl)-2-alkynylphenol intermediate, followed by a gold-catalyzed cyclization, would yield the corresponding 5-(1,3-dioxolan-2-yl)benzofuran. Subsequent selective chlorination at the 2-position would be required to complete the synthesis.

Other transition metals like nickel and rhodium have also been utilized in the synthesis of benzofurans. Nickel catalysts can be employed in cross-coupling reactions, offering a different reactivity profile compared to palladium. Rhodium catalysts are often used in C-H activation and annulation reactions to construct the benzofuran ring system. While less common than palladium and copper, these metals provide alternative synthetic routes that could be adapted for the synthesis of the target molecule.

Metal-Free Synthetic Routes for 2-Chloro-Benzofuran Construction

Metal-free synthetic methods are gaining increasing attention due to their environmental and economic advantages. For the synthesis of 2-chlorobenzofurans, several metal-free strategies can be envisioned. One approach involves the electrophilic cyclization of a suitably substituted phenol derivative. For example, an ortho-alkynylphenol can undergo cyclization promoted by an electrophilic chlorine source, which would directly install the chlorine atom at the 2-position of the benzofuran ring.

Another metal-free approach could involve the intramolecular cyclization of an ortho-hydroxyphenyl derivative containing a leaving group at the benzylic position of a side chain. While less direct for the synthesis of a 2-chloro derivative, such strategies can be adapted. For instance, the cyclization of an ortho-hydroxy-α-chloro ketone could potentially lead to a 2-substituted benzofuran, where further manipulation of the substituent at the 2-position could yield the desired chloro group.

Photochemical Reactions for 2-Substituted Benzofuran Synthesis

Photochemical methods offer a modern and often milder alternative to traditional metal-catalyzed reactions for the synthesis of heterocyclic compounds. A notable photochemical route for the synthesis of 2-substituted benzofurans involves a one-step, metal-free reaction between 2-chlorophenol derivatives and terminal alkynes. nih.gov This reaction proceeds via the photochemical generation of an aryl cation intermediate, leading to the tandem formation of an aryl-C and a C-O bond to construct the benzofuran ring. nih.gov

The key advantages of this methodology include its mild reaction conditions and the use of readily available 2-chlorophenols, which are more environmentally benign and cost-effective compared to their bromo or iodo counterparts. nih.gov The versatility of this reaction allows for the introduction of various substituents at the 2-position of the benzofuran, dictated by the choice of the terminal alkyne starting material. While this method directly provides a 2-substituted benzofuran, the introduction of a chloro group at the 2-position would require a different strategy, as the 2-position is formed from the alkyne component. However, photochemical reactions remain a powerful tool for constructing the core benzofuran scaffold. nih.gov

Methodologies for Introducing the 1,3-Dioxolan-2-yl Moiety at Position 5 of the Benzofuran Core

The introduction of the 1,3-dioxolan-2-yl group at the C-5 position is a critical step in the synthesis of the target compound. This functional group is typically installed as a protecting group for an aldehyde. Therefore, strategies often revolve around the formylation of the benzofuran ring at the C-5 position, followed by acetalization.

Functionalization Strategies at the Benzene (B151609) Ring of Benzofurans

The benzene portion of the benzofuran scaffold is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. Formylation, the introduction of an aldehyde group (-CHO), is a key transformation that provides a direct precursor to the 1,3-dioxolane (B20135) moiety.

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including benzofuran. ijpcbs.comthieme-connect.comorganic-chemistry.orgwikipedia.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). thieme-connect.comwikipedia.org For benzofuran, electrophilic substitution preferentially occurs at the C-2 or C-3 position of the furan ring. researchgate.netcambridge.org To achieve substitution at the C-5 position on the benzene ring, the more reactive furan ring positions must be blocked or the reaction conditions carefully controlled to favor substitution on the benzene ring.

Another strategy is the Friedel-Crafts acylation , which can introduce acyl groups onto the benzofuran ring. researchgate.net Subsequent modification of the acyl group could lead to the desired aldehyde. However, similar to the Vilsmeier-Haack reaction, controlling the regioselectivity to favor the C-5 position can be challenging. nih.gov

Direct Introduction of Dioxolane-Containing Fragments onto the Benzofuran Scaffold

An alternative to functionalizing a pre-formed benzofuran ring is to incorporate the dioxolane-containing fragment into one of the precursors before the cyclization step. This approach can offer better control over regiochemistry. For instance, a synthesis could commence with a phenol derivative already bearing a dioxolane-protected aldehyde at the desired position. A palladium-copper mediated cross-coupling/cyclization of a functionalized o-iodophenol with a suitable alkyne is a powerful method for constructing the benzofuran ring system. nih.gov In this context, one could start with a precursor like 3-iodo-4-hydroxybenzaldehyde, protect the aldehyde as its 1,3-dioxolane, and then couple this intermediate with an alkyne to form the 5-(1,3-dioxolan-2-yl)benzofuran scaffold.

The protection of an aldehyde as a 1,3-dioxolane is a standard and robust reaction in organic synthesis. It is typically achieved by reacting the aldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with the removal of water to drive the reaction to completion. organic-chemistry.org This protecting group is stable under a wide range of conditions, including those often used for subsequent halogenation or cross-coupling reactions.

Multi-component Reactions for Dioxolane Integration

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the starting materials. While MCRs are powerful for rapidly building molecular complexity, their application for the direct and specific synthesis of 5-(1,3-dioxolan-2-yl)benzofuran derivatives is not extensively documented. The synthesis of such a specifically substituted molecule is more commonly and reliably achieved through the stepwise functionalization strategies detailed previously.

Convergent and Divergent Synthesis Strategies for this compound

The assembly of the target molecule can be approached through either a convergent or a divergent synthesis. A convergent synthesis involves preparing key fragments of the molecule separately and then combining them late in the synthesis. A divergent approach starts with a common intermediate that is then elaborated into various target molecules.

Sequential Halogenation and Dioxolane Introduction

A plausible and flexible divergent strategy for the synthesis of this compound involves a sequence of functionalization steps on a common benzofuran precursor. This sequential approach allows for the introduction of the chloro and dioxolane groups in a controlled manner.

One potential pathway is outlined below:

Formylation of Benzofuran: The synthesis could begin with the formylation of a suitable benzofuran precursor at the C-5 position. For example, starting with 7-methoxybenzofuran and performing a Vilsmeier-Haack reaction can yield 7-methoxybenzofuran-5-carbaldehyde. jocpr.com

Protection of the Aldehyde: The resulting 5-formylbenzofuran derivative is then protected as its 1,3-dioxolane acetal (B89532). This is achieved by reacting the aldehyde with ethylene glycol under acidic catalysis. organic-chemistry.org This step yields a 5-(1,3-dioxolan-2-yl)benzofuran intermediate.

Chlorination at the C-2 Position: The final step is the regioselective introduction of a chlorine atom at the C-2 position. Halogenation of benzofurans can be achieved using various reagents. researchgate.net For chlorination, reagents like N-chlorosuccinimide (NCS) can be employed. The C-2 position of the benzofuran ring is generally the most nucleophilic and thus the most reactive towards electrophiles, which should favor the desired regioselectivity for chlorination. researchgate.net

This sequential strategy provides a logical and controllable route to the target compound, leveraging well-established reactions for each transformation.

Interactive Data Tables

Table 1: Comparison of Methodologies for Benzofuran Ring Functionalization

| Methodology | Reagents | Target Position | Advantages | Challenges |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | C-2, C-3 (typically) | Mild, efficient for formylation | Regioselectivity for C-5 can be difficult |

| Friedel-Crafts | Acyl halide, Lewis Acid | C-2, C-3 (typically) | Versatile for acyl groups | Regioselectivity, potential for polysubstitution |

| Photochemical Cyclization | 2-Chlorophenol, Alkyne | Forms the ring | Metal-free, mild conditions | Substituents depend on starting materials |

| Pd/Cu Coupling | o-halophenol, Alkyne | Forms the ring | High efficiency, good scope | Requires metal catalysts |

| Direct Halogenation | NCS, NBS, Br₂ | C-2, C-3 | Direct introduction of halogens | Controlling regioselectivity |

One-Pot Synthetic Protocols for Benzofuran Ring Formation with Substituents

The synthesis of substituted benzofurans, a core structure in many pharmacologically active compounds, has been significantly advanced through the development of one-pot protocols. These methodologies offer increased efficiency, reduced waste, and simplified procedures by combining multiple reaction steps into a single operation without isolating intermediates. The construction of the benzofuran ring with specific substituents, such as a chlorine atom and a dioxolane group, can be achieved through various transition-metal-catalyzed and metal-free strategies. These protocols typically involve the formation of key C-C and C-O bonds from readily available precursors.

Transition-Metal-Catalyzed One-Pot Syntheses

Palladium and copper catalysts are prominently featured in one-pot syntheses of benzofurans due to their versatility in facilitating a range of coupling and cyclization reactions.

Palladium-Catalyzed Protocols: Palladium-catalyzed reactions provide robust and efficient routes to substituted benzofurans. A common strategy involves a Sonogashira coupling followed by an intramolecular cyclization. In this approach, a substituted 2-halophenol is coupled with a terminal alkyne. The resulting 2-(alkynyl)phenol intermediate undergoes a subsequent cyclization to form the benzofuran ring. nih.govbenthamdirect.com Microwave irradiation has been shown to accelerate these reactions and minimize side products. nih.gov Another versatile one-pot method involves a sequential Suzuki cross-coupling and direct arylation reaction, starting from simple phenols, boronic acids, and trichloroethylene. nih.gov

A notable one-pot procedure involves the reaction of 2-halophenols with alkynes using a [Pd(η³-C₃H₅)Cl]₂ catalyst with a specific tetraphosphine ligand, which has demonstrated high efficiency. researchgate.net Furthermore, palladium catalysis enables the synthesis of 2-arylbenzofurans through a tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates. nih.gov More recently, a one-step direct arylation and ring-closure of benzofurans with aryl iodides via a Heck-type pathway has been developed, offering an operationally simple method for further functionalization. acs.org

Table 1: Overview of Palladium-Catalyzed One-Pot Benzofuran Syntheses

| Starting Materials | Key Reactions | Catalyst System (Example) | Typical Conditions | Reference |

|---|---|---|---|---|

| 2-Iodophenols, Terminal Acetylenes, Aryl Iodides | Sonogashira Coupling, Cyclization | Pd Catalyst | Microwave Irradiation | nih.gov |

| Phenols, Boronic Acids, Trichloroethylene | Suzuki Cross-Coupling, Direct Arylation | Pd(0) | - | nih.gov |

| 2-Halophenols, Alkynes | Coupling, Cyclization | [Pd(η³-C₃H₅)Cl]₂ / Tetraphosphine Ligand | - | researchgate.net |

| Benzofurans, Hydroxy Aryl Iodides | Direct Arylation, Ring Closure (Heck-type) | Pd(OAc)₂ / Ag₂O | Room Temperature | acs.org |

Copper-Catalyzed Protocols: Copper-catalyzed reactions represent an economical and effective alternative for constructing the benzofuran scaffold. One such method involves a domino hydration and annulation of 2-fluorophenylacetylene derivatives, facilitated by a CuI catalyst, to yield benzofuran derivatives. nih.gov A versatile three-component tandem reaction utilizes copper catalysis to synthesize indole-benzofuran bis-heterocycles from terminal alkynes, salicylaldehydes, and indoles. acs.org This process proceeds through a sequential A³ coupling, 1,4-conjugate addition, and 5-exo-dig cyclization. acs.org

Another innovative copper-catalyzed, one-pot tandem reaction employs o-iodophenols, acyl chlorides, and phosphorus ylides. acs.orgorganic-chemistry.orgnih.gov This method involves the in situ generation of allenes, which then undergo oxa-Michael addition and C-arylation to form highly functionalized benzofurans. organic-chemistry.org The optimized conditions for this protocol often involve CuBr as the catalyst, 1,10-phenanthroline as the ligand, and Cs₂CO₃ as the base in DMSO. organic-chemistry.org

Table 2: Summary of Copper-Catalyzed One-Pot Benzofuran Syntheses

| Starting Materials | Key Reactions | Catalyst System (Example) | Typical Conditions | Reference |

|---|---|---|---|---|

| 2-Fluorophenylacetylene derivatives | Domino Hydration, Annulation | CuI / KOH / KI | DMSO, 80 °C | nih.gov |

| Terminal Alkynes, Salicylaldehydes, Indoles | A³ Coupling, Conjugate Addition, Cyclization | CuI / ZnI₂ | - | acs.org |

| o-Iodophenols, Acyl Chlorides, Phosphorus Ylides | Allene formation, Oxa-Michael Addition, C-Arylation | CuBr / 1,10-phenanthroline | Cs₂CO₃, DMSO, 90 °C | acs.orgorganic-chemistry.org |

Metal-Free One-Pot Syntheses

While less common, metal-free one-pot procedures provide an environmentally benign alternative for benzofuran synthesis. These methods often rely on strong acids or oxidizing agents to promote cyclization. For instance, the cyclodehydration of α-phenoxy ketones can be effectively mediated by Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) to prepare substituted benzofurans under mild conditions. researchgate.net Additionally, a simple one-pot procedure has been developed for preparing substituted benzofurans starting from halogenated phenols, which was successfully applied to the total synthesis of the natural product dehydrotremetone. researchgate.net Photochemical reactions also offer a metal-free pathway, where 2-chlorophenol derivatives can react with terminal alkynes to form 2-substituted benzofurans through tandem bond formation. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 1,3 Dioxolan 2 Yl Benzofuran

Reactivity of the Benzofuran (B130515) Heterocycle with Specific Substituents

Electronic Effects of the Chloro Group at Position 2 and the Dioxolane at Position 5 on the Benzofuran Ring System

The reactivity of the 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran molecule is governed by the combined electronic influences of its substituents on the fused heterocyclic ring system. These effects modulate the electron density and, consequently, the susceptibility of various positions to chemical attack.

At position C-5, the 1,3-dioxolane (B20135) group is an acetal (B89532), which functions as a protecting group for a formyl (aldehyde) substituent. Compared to the strongly deactivating and meta-directing nature of an unprotected formyl group, the dioxolane substituent has a more nuanced electronic impact. The oxygen atoms of the acetal are electronegative and can exert a mild inductive electron withdrawal (-I). However, the lone pairs on these oxygen atoms can participate in resonance, providing a weak electron-donating effect (+R) to the benzene (B151609) ring. studymind.co.uk This combination typically results in weak deactivation of the benzene ring but directs incoming electrophiles to the ortho and para positions (C-4 and C-6). studymind.co.uk

Collectively, the C-2 chloro group deactivates the furan (B31954) ring, making the C-2/C-3 double bond less nucleophilic. The C-5 dioxolane group modulates the reactivity of the benzene ring, directing electrophilic substitution to positions C-4 and C-6, which are ortho to the furan oxygen and ortho/para to the dioxolane, respectively.

Regioselectivity and Site-Specific Reactivity of the Benzofuran Core towards Electrophiles and Nucleophiles

The regioselectivity of reactions involving this compound is a direct consequence of the electronic effects described above.

Electrophilic Attack: In unsubstituted benzofuran, electrophilic aromatic substitution (EAS) is a competition between the C-2 and C-3 positions. stackexchange.comechemi.com Attack at C-2 is often favored as it leads to a more stable cationic intermediate where the positive charge can be delocalized onto the benzene ring, analogous to a benzyl carbocation. stackexchange.comechemi.comechemi.com However, in the title compound, the C-2 position is blocked by the chloro substituent. Furthermore, the electron-withdrawing nature of the chlorine atom deactivates the furan ring, making electrophilic attack on this part of the molecule less favorable. If a reaction were to occur, the C-3 position would be the most likely site.

Electrophilic attack on the benzene portion of the molecule is directed by both the fused furan ring and the C-5 dioxolane group. The oxygen atom of the furan ring acts as an activating, ortho-para director, enhancing the electron density at positions C-4 and C-7. The C-5 dioxolane group, as a weak ortho-para director, also activates positions C-4 and C-6. The synergistic directing effect towards the C-4 and C-6 positions makes them the most probable sites for electrophilic aromatic substitution.

Nucleophilic Attack: The benzofuran ring system is inherently electron-rich and thus generally unreactive towards nucleophiles. However, the presence of a halogen at the C-2 position renders this site electrophilic and susceptible to nucleophilic attack. The C-2 carbon is the primary site for transformations involving both transition-metal-catalyzed cross-coupling and direct nucleophilic aromatic substitution (SNAr). wikipedia.orglumenlearning.com

Transformations Involving the Chloro Substituent at Position 2

The C-2 chloro group is a versatile handle for the functionalization of the benzofuran scaffold. Its primary transformations involve cross-coupling reactions and, to a lesser extent, direct nucleophilic substitution.

Cross-Coupling Reactions at C-2 (e.g., C-C, C-N, C-O bond formation)

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-2 position of 2-chlorobenzofurans. These reactions allow for the introduction of a wide variety of substituents, including aryl, alkyl, amino, and alkoxy groups. Common examples of such transformations include the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

While 2-chlorobenzofurans are viable substrates, their reactivity can be lower than that of the corresponding bromo or iodo derivatives, often requiring more active catalysts or harsher reaction conditions. For instance, in a study on nickel-catalyzed arylation, 2-chlorobenzofuran (B1634090) was found to be significantly less reactive than 2-fluorobenzofuran under the specific conditions optimized for the C-F bond activation. beilstein-journals.orgnih.gov Nevertheless, successful palladium-catalyzed cross-couplings have been reported for other halogenated benzofurans, such as the reaction of 2,3-dibromobenzofurans with triarylbismuths, which proceeds selectively at the C-2 position. beilstein-journals.org This indicates that with appropriate catalyst and ligand selection, 2-chlorobenzofurans can be effectively utilized in cross-coupling chemistry.

| Reaction Type | Coupling Partner | Catalyst System (Plausible) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | C-C (Aryl) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-C (Alkynyl) |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ / Ligand / Base | C-N |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | C-C (Alkenyl) |

Nucleophilic Substitution at C-2 of Halogenated Benzofurans

Direct displacement of the C-2 chloro group by a nucleophile represents another pathway for functionalization. Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comopenstax.orglibretexts.org In 2-chlorobenzofuran, the "aromatic" system is the benzofuran ring itself.

The reaction is proposed to proceed via a two-step addition-elimination mechanism. lumenlearning.comlibretexts.org In the first, rate-determining step, the nucleophile attacks the electrophilic C-2 carbon, breaking the aromaticity of the furan ring and forming a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comopenstax.org This anionic intermediate is stabilized by resonance. In the second, faster step, the chloride ion is eliminated, and the aromaticity of the furan ring is restored.

The feasibility of this reaction on the 2-chlorobenzofuran substrate is influenced by the stability of the Meisenheimer intermediate and the strength of the nucleophile. While the benzofuran ring lacks the strong nitro-type activating groups often seen in classical SNAr reactions, the electronegativity of the ring oxygen and the attached benzene ring can provide some stabilization for the anionic intermediate. However, SNAr reactions on unactivated or weakly activated aryl halides are generally challenging and often require forcing conditions, making cross-coupling reactions the more common synthetic strategy. lumenlearning.com

Chemical Behavior and Transformations of the 1,3-Dioxolan-2-yl Group

The 1,3-dioxolane group at the C-5 position is a cyclic acetal, primarily serving as a protecting group for the corresponding aldehyde. Its chemical behavior is characterized by its stability under certain conditions and its specific liability under others.

The most important transformation of the 1,3-dioxolane group is its hydrolysis to regenerate the parent carbonyl compound. This deprotection is readily achieved under acidic conditions, typically by treatment with aqueous acid (e.g., HCl, H₂SO₄) or Lewis acids. organic-chemistry.orgwikipedia.org The reaction proceeds via protonation of one of the acetal oxygens, followed by cleavage of the C-O bond and subsequent attack by water.

Conversely, the 1,3-dioxolane ring is highly stable under neutral, basic, and many reductive and oxidative conditions. organic-chemistry.orgthieme-connect.de This robustness allows for a wide range of chemical modifications to be performed on other parts of the this compound molecule, such as cross-coupling or substitution at the C-2 position, without affecting the protected aldehyde at C-5. After the desired modifications are complete, the aldehyde can be unmasked by simple acid hydrolysis, highlighting the strategic importance of this functional group in multi-step synthesis.

Acid-Catalyzed Hydrolysis and Dioxolane Deprotection/Transformation

The 1,3-dioxolane ring is a cyclic acetal, a functional group known for its stability in neutral and basic media but susceptibility to cleavage under acidic conditions. organic-chemistry.org This characteristic is fundamental to its use as a protecting group for carbonyl compounds. The deprotection of this compound to reveal the corresponding aldehyde, 2-chloro-5-formylbenzofuran, is typically achieved through acid-catalyzed hydrolysis.

The mechanism of this transformation involves the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst (H₃O⁺). This initial step enhances the leaving group ability of the corresponding ethylene (B1197577) glycol fragment. Subsequent cleavage of a carbon-oxygen bond leads to the formation of a resonance-stabilized carbocation (an oxocarbenium ion). Nucleophilic attack by a water molecule on this intermediate, followed by deprotonation, yields a hemiacetal. Further protonation of the hydroxyl group of the hemiacetal and elimination of an alcohol moiety, followed by a final deprotonation step, regenerates the carbonyl group and releases ethylene glycol as a byproduct.

Various acidic conditions can be employed for this transformation, ranging from aqueous mineral acids like hydrochloric acid (HCl) to Lewis acids in wet solvents. organic-chemistry.org The choice of catalyst and reaction conditions can be optimized to ensure efficient deprotection while minimizing potential side reactions on the benzofuran core. For instance, studies on structurally similar compounds, such as 2-(3-chlorophenyl)-1,3-dioxolane, have demonstrated effective cleavage of the acetal group using 1 M HCl in a tetrahydrofuran (THF) solution. researchgate.net

Below is a table summarizing typical conditions for the acid-catalyzed deprotection of dioxolanes, which are applicable to this compound.

| Catalyst/Reagent | Solvent | Temperature | Notes |

| Aqueous HCl | THF / Water | Room Temp. to Reflux | A common and effective method for acetal cleavage. researchgate.net |

| p-Toluenesulfonic acid (p-TsOH) | Acetone / Water | Room Temp. to Reflux | Often used for acid-catalyzed transacetalization or hydrolysis. organic-chemistry.org |

| Iodine (catalytic) | Wet Acetonitrile | Room Temp. | A mild method that tolerates many other functional groups. organic-chemistry.org |

| NaBArF₄ (catalytic) | Water | 30 °C | A highly efficient method for deprotection under nearly neutral conditions. organic-chemistry.org |

This table is interactive. Users can sort and filter the data based on the provided columns.

The successful hydrolysis of the dioxolane group is a critical step in synthetic pathways where the aldehyde functionality is required for subsequent reactions, such as reductive amination, Wittig reactions, or oxidations to the corresponding carboxylic acid.

Reactions Involving the Acetal Functionality in the Context of a Benzofuran Scaffold

Beyond its removal, the primary role of the acetal functionality in this compound is to remain inert while chemical modifications are performed elsewhere on the molecule. The stability of the cyclic acetal to a wide range of reagents is a key feature. organic-chemistry.org

Stability Towards Bases and Nucleophiles: The 1,3-dioxolane group is exceptionally stable in the presence of strong bases and various nucleophiles. organic-chemistry.org This robustness allows for reactions such as nucleophilic substitution at the 2-chloro position or metalation of the benzofuran ring without affecting the protected aldehyde. For example, ortho-lithiation strategies on related chlorinated phenyl dioxolanes have been shown to proceed efficiently by using strong organolithium bases like n-BuLi at low temperatures, leaving the dioxolane ring intact. researchgate.net This stability enables selective functionalization of the aromatic core.

Compatibility with Organometallic Reactions: The benzofuran scaffold is often modified using palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, or C-H arylation reactions. nih.govnih.govscienceopen.com The presence of the dioxolane protecting group is compatible with many of these reaction conditions, which often involve bases like sodium acetate or cesium carbonate and are performed in organic solvents. nih.govsemanticscholar.org This allows for the introduction of various substituents at positions C-2 (by substitution of chlorine) or C-3 on the benzofuran ring while the C-5 aldehyde remains masked and unreactive.

The following table details the expected reactivity of the acetal group in this compound under various reaction conditions commonly used in benzofuran chemistry.

| Reagent/Reaction Type | Acetal Group Reactivity | Potential Application on Scaffold |

| Strong Bases (e.g., n-BuLi, LDA) | Stable | Lithiation/metalation of the aromatic ring. |

| Nucleophiles (e.g., amines, alkoxides) | Stable | Substitution of the 2-chloro substituent. |

| Grignard Reagents | Stable | Reaction with other electrophilic sites. |

| Palladium Cross-Coupling (e.g., Suzuki, Sonogashira) | Stable | Functionalization at the 2-chloro position or other sites via C-H activation. nih.govnih.gov |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | Reduction of other functional groups (Note: LiAlH₄ can reduce esters while preserving the dioxolane). researchgate.net |

| Mild to Strong Oxidizing Agents (e.g., PCC, PDC) | Stable | Oxidation of other functional groups (Note: Strongly acidic oxidants may cause cleavage). organic-chemistry.org |

This table is interactive. Users can sort and filter the data based on the provided columns.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 1,3 Dioxolan 2 Yl Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The predicted spectrum of this compound would exhibit distinct signals for the aromatic protons of the benzofuran (B130515) core and the aliphatic protons of the 1,3-dioxolane (B20135) ring.

The benzofuran system contains four protons. The proton at the C3 position of the furan (B31954) ring is expected to appear as a singlet around δ 6.7-6.8 ppm, its chemical shift influenced by the adjacent oxygen and the C2-chloro substituent. mdpi.com The protons on the benzene (B151609) ring form an ABC spin system. H-7, being ortho to the ring-fusion oxygen, is anticipated to be the most deshielded of the benzene protons, appearing as a doublet around δ 7.5 ppm. H-4, adjacent to the dioxolane-substituted C5, would likely resonate as a singlet or a narrow doublet near δ 7.6 ppm. The H-6 proton, positioned between two substituted carbons, is expected to appear as a doublet of doublets around δ 7.4 ppm, showing coupling to both H-4 and H-7. modgraph.co.uk

The 1,3-dioxolane moiety features a methine proton (H-2') and four methylene (B1212753) protons (H-4'/H-5'). The acetal (B89532) methine proton is characteristically found as a singlet at a downfield position, approximately δ 5.8-6.0 ppm. The four methylene protons are chemically equivalent and typically resonate as a multiplet or a singlet in the δ 4.0-4.2 ppm region.

Spin-spin coupling constants (J) are critical for confirming proton connectivity. Ortho-coupling between adjacent aromatic protons (e.g., J₆,₇) is typically in the range of 8.0-9.0 Hz, while meta-coupling (e.g., J₄,₆) is smaller, around 2.0-3.0 Hz. mdpi.com

Table 1: Predicted ¹H NMR Assignments for this compound Predicted data based on analogous structures and established chemical shift principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.75 | s (singlet) | - |

| H-4 | 7.60 | d (doublet) | J ≈ 2.0 Hz (meta) |

| H-6 | 7.42 | dd (doublet of doublets) | J ≈ 8.5 Hz (ortho), 2.0 Hz (meta) |

| H-7 | 7.51 | d (doublet) | J ≈ 8.5 Hz (ortho) |

| H-2' (dioxolane CH) | 5.85 | s (singlet) | - |

| H-4'/H-5' (dioxolane CH₂) | 4.10 | m (multiplet) | - |

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The molecule contains 11 unique carbon signals. The chemical shifts are influenced by hybridization, substituent effects (electronegativity, resonance), and steric factors. ucl.ac.uk

The carbons of the benzofuran core are spread over a wide range. The chlorinated carbon, C-2, is expected to be significantly downfield due to the electronegativity of chlorine, likely appearing around δ 125-130 ppm. The oxygen-bearing carbons, C-7a and C-9a, will also be downfield, with C-7a resonating around δ 155 ppm. organicchemistrydata.orgspectrabase.com Aromatic and olefinic carbons (C-3, C-4, C-5, C-6, C-7, C-8a) are expected in the δ 105-150 ppm region. wisc.edu The dioxolane carbons include the acetal carbon (C-2'), which is characteristically deshielded and appears around δ 100-105 ppm, and the equivalent methylene carbons (C-4'/C-5') at approximately δ 65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on analogous structures and established chemical shift principles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 128.5 |

| C-3 | 107.0 |

| C-3a | 128.0 |

| C-4 | 122.5 |

| C-5 | 135.0 |

| C-6 | 125.0 |

| C-7 | 111.5 |

| C-7a | 155.2 |

| C-2' (dioxolane CH) | 102.0 |

| C-4'/C-5' (dioxolane CH₂) | 65.4 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete molecular structure. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. creative-biostructure.com For this molecule, a key correlation would be observed between the ortho-coupled aromatic protons H-6 and H-7, confirming their adjacency.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.org It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H-3 to C-3, H-4 to C-4, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) ¹H-¹³C couplings and is crucial for connecting different parts of the molecule. youtube.com Key expected correlations would include:

The dioxolane methine proton (H-2') to the benzofuran carbons C-4, C-5, and C-6, confirming the attachment point of the dioxolane group.

The furan proton H-3 to carbons C-2, C-3a, and C-7a, establishing its position within the heterocyclic ring.

The aromatic proton H-4 to carbons C-5 and C-7a, further defining the benzene ring substitution pattern. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are physically close, regardless of their bonding. libretexts.org A NOESY spectrum could show a correlation between the dioxolane methine proton (H-2') and the aromatic protons H-4 and H-6, providing conformational information and confirming their spatial proximity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization.

In EI-MS, the molecule is ionized by a high-energy electron beam, forming a molecular ion (M⁺•) that subsequently fragments into smaller, characteristic ions. For this compound (C₁₁H₉ClO₃, nominal mass 224 u), the mass spectrum would display a molecular ion peak at m/z 224. A crucial diagnostic feature is the presence of an M+2 peak at m/z 226 with an intensity approximately one-third of the M⁺• peak, which is characteristic of a molecule containing one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. ucalgary.calibretexts.orgulethbridge.ca

The fragmentation is dictated by the functional groups present:

Dioxolane Ring Cleavage: The 1,3-dioxolane moiety is prone to fragmentation. A common pathway involves the loss of ethylene (B1197577) oxide (C₂H₄O, 44 u) to yield an ion at m/z 180. Another characteristic fragmentation is the formation of a stable dioxolanyl cation [C₃H₅O₂]⁺ at m/z 73. researchgate.netdocbrown.info

Benzofuran Core Fragmentation: The benzofuran structure can undergo characteristic cleavages. Loss of the chlorine radical (•Cl, 35 u) from the molecular ion would produce a fragment at m/z 189. Subsequent loss of carbon monoxide (CO, 28 u), a typical fragmentation for furan rings, would lead to an ion at m/z 161. nih.govresearchgate.net Cleavage at the bond between the benzofuran C-5 and the dioxolane group can lead to a chlorobenzofuran cation at m/z 151.

Table 3: Predicted Diagnostic Ions in the EI Mass Spectrum of this compound Predictions based on established fragmentation principles for the constituent moieties.

| m/z | Proposed Ion Structure / Origin | Notes |

| 226 | [M+2]⁺• | Isotopic peak confirming one Cl atom |

| 224 | [M]⁺• (Molecular Ion) | C₁₁H₉³⁵ClO₃⁺• |

| 189 | [M - Cl]⁺ | Loss of chlorine radical |

| 180 | [M - C₂H₄O]⁺ | Fragmentation of the dioxolane ring |

| 161 | [M - Cl - CO]⁺ | Subsequent loss of CO from m/z 189 |

| 151 | [C₈H₄ClO]⁺ | Cleavage of the C5-C2' bond |

| 73 | [C₃H₅O₂]⁺ | Dioxolanyl cation |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high precision (typically to four or more decimal places). This allows for the determination of the exact mass of the molecular ion, which in turn enables the unambiguous calculation of its elemental formula. youtube.com

For this compound, the theoretical exact mass of the molecular ion containing the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O) is calculated to be 224.0240 u. An experimental HRMS measurement matching this value would confirm the elemental composition as C₁₁H₉ClO₃, distinguishing it from other possible formulas with the same nominal mass. The corresponding [M+2]⁺• ion (containing ³⁷Cl) would have a theoretical exact mass of 226.0211 u, and its presence in the correct isotopic ratio would provide definitive evidence for the presence of a single chlorine atom. khanacademy.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Specific experimental IR spectroscopic data detailing the vibrational modes of this compound are not available in the reviewed literature. An analysis would typically involve assigning absorption bands (in cm⁻¹) to specific molecular vibrations, such as C-Cl stretching, C-O-C stretching of the benzofuran and dioxolane rings, aromatic C=C stretching, and C-H bending modes. Without experimental data, a valid analysis and data table cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Studies

Published UV-Vis absorption spectra for this compound, which would reveal its electronic transition properties, could not be found. Such a study would identify the wavelengths of maximum absorption (λmax) and could be used to calculate molar absorptivity, providing insight into the electronic structure of the conjugated benzofuran system. In the absence of this data, a discussion of its electronic absorption properties and a corresponding data table cannot be generated.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

There is no evidence in the scientific literature of a single-crystal X-ray diffraction study having been performed on this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles in the solid state is unknown. A data table of crystallographic parameters cannot be compiled.

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are no specific published studies available that focus on the computational and theoretical chemistry of the compound This compound .

The search for data pertaining to Density Functional Theory (DFT) calculations, including geometry optimization, electronic structure analysis (HOMO-LUMO), reactivity descriptors (Fukui functions, MEP), reaction mechanisms, quantum chemical descriptors, and the prediction of spectroscopic parameters for this exact molecule did not yield any specific results.

While computational studies have been conducted on the broader class of benzofuran derivatives, these analyses are on structurally different molecules. physchemres.orgaip.orgrsc.org Adhering to the strict requirement to focus solely on "this compound," it is not possible to generate the requested article with scientifically accurate and specific data. The principles of computational chemistry dictate that theoretical insights are highly specific to the exact molecular structure being analyzed. Therefore, extrapolating data from other benzofuran derivatives would not provide accurate information for the target compound and would violate the instructions of this project.

Consequently, the requested article cannot be generated at this time due to the absence of the necessary foundational research in the public domain.

Synthetic Utility and Advanced Applications of 2 Chloro 5 1,3 Dioxolan 2 Yl Benzofuran

Role as a Key Intermediate in Complex Organic Synthesis

The synthetic value of 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran lies in the differential reactivity of its chloro and dioxolane moieties. This allows for selective and sequential reactions, providing a controlled pathway to elaborate molecular structures.

Derivatization Strategies via the Chloro Group (e.g., formation of C-C, C-N, C-O bonds)

The chlorine atom at the 2-position of the benzofuran (B130515) ring is a key handle for introducing molecular diversity. As a halogen on an aromatic system, it is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction pairs the 2-chlorobenzofuran (B1634090) derivative with an organoboron compound, such as an arylboronic acid, to form a C-C bond. mdpi.comsemanticscholar.orgnih.govlibretexts.org This is a widely used method for synthesizing 2-arylbenzofurans, which are common motifs in natural products and pharmaceuticals. mdpi.comsemanticscholar.orgnih.gov The reaction typically proceeds in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgnih.govacsgcipr.orglibretexts.orgorganic-chemistry.org It provides a direct route to 2-aminobenzofuran derivatives, which would be challenging to synthesize through other methods. acsgcipr.org The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields. nih.gov

Heck Coupling: This reaction can form a C-C bond by coupling the 2-chloro position with an alkene, leading to the synthesis of 2-alkenylbenzofurans.

Sonogashira Coupling: The formation of a C-C bond between the 2-chloro position and a terminal alkyne can be achieved via Sonogashira coupling, yielding 2-alkynylbenzofurans.

These derivatizations allow for the direct attachment of a wide array of functional groups, including aryl, heteroaryl, alkyl, amino, and alkoxy moieties, to the benzofuran core.

| Reaction Name | Bond Formed | Coupling Partner | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Aryl/Vinyl Boronic Acid | 2-Aryl/Vinyl-benzofuran |

| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amine | 2-Amino-benzofuran |

| Heck Coupling | C-C | Alkene | 2-Alkenyl-benzofuran |

| Sonogashira Coupling | C-C | Terminal Alkyne | 2-Alkynyl-benzofuran |

Functionalization through the Dioxolane Moiety as a Precursor or Protecting Group

The 1,3-dioxolane (B20135) group at the 5-position is a cyclic acetal (B89532) that serves as a stable protecting group for an aldehyde (formyl group). wikipedia.orgorganic-chemistry.org This functionality is crucial for multi-step syntheses.

Role as a Protecting Group: The dioxolane group is robust and stable under a variety of reaction conditions, particularly those that are basic, nucleophilic, or involve organometallic reagents. organic-chemistry.orgutsouthwestern.edu This stability allows for chemical modifications to be performed exclusively at the 2-chloro position without affecting the aldehyde functionality.

Deprotection and Further Reactions: The aldehyde can be readily regenerated from the dioxolane group through hydrolysis under acidic conditions. wikipedia.orgorganic-chemistry.org Once deprotected, the resulting 5-formylbenzofuran derivative becomes a substrate for a host of subsequent reactions, including:

Wittig reaction: To form alkenes.

Reductive amination: To form new C-N bonds and introduce amine functionalities.

Oxidation: To form a carboxylic acid group.

Condensation reactions: With various nucleophiles to build more complex heterocyclic systems. nih.gov

This protect-react-deprotect strategy is a cornerstone of complex molecule synthesis, enabling chemists to build intricate architectures with high precision.

Building Block for Multifunctional Organic Molecules

The orthogonal nature of the chloro and dioxolane functionalities makes this compound an ideal building block for creating multifunctional organic molecules. nih.govamanote.comresearchgate.netscienceopen.com A synthetic sequence can be designed to first exploit the reactivity of the chloro group, for instance, by performing a Suzuki coupling to introduce a specific aryl group. Subsequently, the dioxolane can be hydrolyzed to unveil the aldehyde, which can then be used as a handle for a second, different transformation. This sequential functionalization allows for the controlled and stepwise assembly of molecules with distinct domains and tailored properties, making it a valuable precursor for creating novel compounds for materials science. scienceopen.comnih.gov

Potential Applications in Advanced Materials Science (excluding biological/medicinal)

The benzofuran scaffold is a key component in many advanced materials due to its rigid, planar, and electron-rich nature. nih.gov Derivatives of this compound are promising candidates for the development of novel organic materials with tailored electronic and photophysical properties.

Organic-Electronic Materials

Benzofuran-containing compounds have been successfully incorporated into organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ingentaconnect.comingentaconnect.comacs.orgresearchgate.netrsc.org The extended π-conjugated system of the benzofuran core facilitates charge transport, a critical property for these devices. acs.orgresearchgate.net

The functional handles on this compound allow for systematic tuning of its electronic properties.

Tuning HOMO/LUMO Levels: Through cross-coupling reactions at the 2-position and derivatization of the 5-formyl group, various electron-donating or electron-withdrawing groups can be introduced. This modifies the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which is essential for optimizing charge injection and transport in electronic devices.

Polymer Synthesis: The functional groups can serve as anchor points for polymerization, leading to the creation of conjugated polymers incorporating the benzofuran unit for use in organic photovoltaics and other electronic applications. tdl.orgnih.govbohrium.com

| Device Type | Role of Benzofuran Derivative | Key Molecular Feature |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | Planar, π-conjugated core for charge transport |

| Organic Light-Emitting Diodes (OLEDs) | Emissive layer or host material | Tunable electronic structure for efficient electroluminescence |

| Organic Photovoltaics (OPVs) | Donor or acceptor material in polymers | Broad absorption and good charge mobility |

Fluorescent Materials

Benzofuran derivatives are known to be highly fluorescent, often exhibiting blue emission with high quantum yields. nih.govrsc.orgresearchgate.net This makes them attractive core structures for the development of new fluorescent probes and emitters for various applications, including OLEDs. ingentaconnect.comingentaconnect.combohrium.comresearchgate.net

The photophysical properties of the benzofuran core can be precisely modulated by the strategic introduction of substituents. nih.govresearchgate.netrsc.orgnih.gov

Emission Tuning: By attaching different aromatic or heterocyclic groups at the 2-position via cross-coupling, the conjugation length of the molecule can be extended or altered. This, along with the electronic nature of the substituents, can shift the fluorescence emission color across the visible spectrum. nih.gov

Quantum Yield Enhancement: Judicious selection of substituents can enhance the fluorescence quantum yield by minimizing non-radiative decay pathways. nih.gov The ability to derivatize at two different sites on the molecule offers a powerful tool for fine-tuning these properties to create highly efficient and stable fluorescent materials. nih.govrsc.org

Nonlinear Optical (NLO) Properties

The exploration of novel organic molecules with significant nonlinear optical (NLO) properties is a burgeoning field of materials science, driven by the potential for applications in optoelectronics, including optical switching, frequency conversion, and data storage. Benzofuran derivatives have emerged as a promising class of compounds in this regard, owing to their inherent π-conjugated system which can be readily functionalized to enhance NLO responses. While direct experimental data on the NLO properties of this compound are not extensively documented in the literature, a comprehensive understanding can be constructed by examining the electronic effects of its substituents and by drawing parallels with structurally related benzofuran derivatives that have been the subject of theoretical and experimental investigations.

The fundamental origin of NLO phenomena in organic molecules lies in the polarization of the electron cloud under the influence of an external electric field, such as that from a high-intensity laser. The response of the molecule to this field can be described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is of particular interest as it governs second-order NLO effects like second-harmonic generation (SHG), where light of a particular frequency is converted to light of double that frequency. For a molecule to exhibit a significant β value, it typically requires a combination of an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated bridge. This "push-pull" electronic structure facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the dipole moment and consequently, a high NLO response.

The benzofuran scaffold itself provides the necessary π-conjugated system for efficient charge delocalization. The NLO properties of this compound are therefore primarily dictated by the electronic nature of the chloro and dioxolanyl substituents at the 2- and 5-positions, respectively.

At the 5-position, the 1,3-dioxolane group acts as a protecting group for a formyl (aldehyde) group. The formyl group is a strong electron-withdrawing group. Theoretical studies on 2-(5-formylbenzofuran-2-yl)acetamide have shown that the presence of donor and acceptor substituents can significantly influence the NLO response. nih.gov Although the dioxolane group itself is not as strongly electron-withdrawing as a formyl group, its presence is expected to influence the electronic distribution within the benzofuran ring system.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become a powerful tool for predicting the NLO properties of organic molecules. physchemres.orgresearchgate.net For instance, DFT studies on 2-phenylbenzofuran (B156813) derivatives have demonstrated that substitutions on the benzofuran ring can lead to significant first-order hyperpolarizability (β) values, ranging from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu, indicating their potential for NLO applications. physchemres.orgresearchgate.net

To provide a comparative perspective, the calculated NLO properties of some related benzofuran derivatives are presented in the interactive data table below. These values, obtained from theoretical studies, offer insights into the magnitude of hyperpolarizability that can be expected for substituted benzofurans.

Note: The values presented are based on theoretical calculations and may differ from experimental results. The specific values for this compound would require dedicated theoretical or experimental investigation.

The interplay of the electron-withdrawing nature of the chloro group and the electronic influence of the dioxolane moiety at the 5-position of the benzofuran core suggests that this compound likely possesses a notable first hyperpolarizability. The precise magnitude of this NLO response would be sensitive to the degree of intramolecular charge transfer that can be established within the molecule. Further derivatization, for instance by deprotecting the dioxolane to the strongly electron-accepting formyl group and introducing a strong electron-donating group elsewhere on the benzofuran ring, could lead to a significant enhancement of the NLO properties.

Emerging Research Directions in the Chemistry of 2 Chloro 5 1,3 Dioxolan 2 Yl Benzofuran

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly functionalized benzofurans, such as 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran, is a field of continuous innovation. Modern research prioritizes the development of synthetic routes that are not only efficient but also environmentally benign. Key areas of advancement include the use of transition-metal catalysis, metal-free reactions, and the implementation of green chemistry principles.

Recent progress in benzofuran (B130515) synthesis has been dominated by transition-metal-catalyzed reactions, which facilitate the construction of the heterocyclic ring through various intramolecular and intermolecular cyclization strategies. mdpi.com Catalysts based on palladium, copper, nickel, and gold have proven particularly effective. For instance, palladium- and copper-cocatalyzed Sonogashira coupling followed by intramolecular cyclization of o-halophenols with terminal alkynes is a robust method for forming the benzofuran core. organic-chemistry.org Nickel-catalyzed approaches are also gaining traction due to the lower cost and unique reactivity of nickel. thieme.de

Sustainable synthesis is a major focus, aiming to reduce waste, energy consumption, and the use of hazardous reagents. researchgate.netnih.gov This includes the use of heterogeneous catalysts that can be easily recovered and reused, such as copper-functionalized metal-organic frameworks (MOFs). researchgate.netnih.gov Metal-free methodologies, employing reagents like hypervalent iodine for oxidative cyclization of 2-hydroxystilbenes or base-catalyzed condensations of o-hydroxyphenones, offer an alternative that avoids the toxicity and cost associated with heavy metals. mdpi.comnih.gov The synthesis of the target molecule could leverage these advancements by starting from a suitably substituted phenol, such as 4-bromo-2-chlorophenol, and introducing the remaining fragments via catalytic cross-coupling and cyclization steps.

| Catalytic System | Typical Precursors | Key Advantages | Sustainability Aspects | Reference |

|---|---|---|---|---|

| Palladium/Copper | o-Halophenols, Terminal Alkynes | High efficiency, broad substrate scope, well-established. | Can be adapted for lower catalyst loading; potential for ligand design to improve turnover. | organic-chemistry.org |

| Nickel | o-Alkynylphenols, 2-Halobenzofurans | Cost-effective, unique reactivity for C-F bond activation. | Utilizes a more abundant and less toxic metal than palladium. | thieme.denih.gov |

| Gold | 2-(Iodoethynyl)aryl esters | Mild reaction conditions, high selectivity for specific isomers. | High catalyst efficiency, often requiring low loading. | organic-chemistry.org |

| Copper-MOF | Aldehydes, Amines, Alkynes | Heterogeneous, reusable catalyst, solvent-free conditions. | High reusability, low catalyst leaching, minimal waste generation. | researchgate.netnih.gov |

| Metal-Free (e.g., Iodine(III)) | 2-Hydroxystilbenes | Avoids transition metal contamination, mild conditions. | Eliminates toxic metal waste streams. | mdpi.com |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns of Substituted Benzofurans

The reactivity of this compound is dictated by its distinct functional groups: the chloro-substituted furan (B31954) ring and the dioxolane-protected formyl group on the benzene (B151609) ring. The chlorine atom at the C-2 position is a particularly valuable handle for synthetic transformations, serving as a leaving group in transition-metal-catalyzed cross-coupling reactions.

The C-2 position of benzofurans is electron-rich, but the presence of a halogen atom makes it an excellent electrophilic site for reactions like Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. researchgate.net Nickel-catalyzed cross-coupling reactions have shown remarkable efficacy in activating C-F bonds in 2-fluorobenzofurans and are similarly applicable to C-Cl bonds, allowing for the introduction of a wide array of aryl and alkyl substituents at this position. nih.govbeilstein-journals.orgbeilstein-archives.org This C-2 functionalization is a primary strategy for building molecular complexity from the 2-chlorobenzofuran (B1634090) core.

The benzene portion of the molecule is susceptible to electrophilic aromatic substitution. The directing effects of the fused furan ring and the C-5 dioxolane group will influence the regioselectivity of these reactions. Friedel-Crafts acylation, nitration, and halogenation are common transformations, although they may require careful optimization to control the position of substitution and avoid side reactions. researchgate.net Furthermore, the dioxolane group is a stable protecting group under many conditions but can be readily hydrolyzed with acid to unveil the 5-formylbenzofuran. This aldehyde is a versatile functional group for subsequent reactions, including Wittig olefination, reductive amination, and condensation reactions to form new heterocyclic rings. nih.gov

| Reactive Site | Type of Reaction | Potential Transformation | Reagents/Catalysts | Reference |

|---|---|---|---|---|

| C-2 (Chloro position) | Suzuki-Miyaura Coupling | Introduction of aryl/vinyl groups | Arylboronic acid, Pd or Ni catalyst, Base | nih.govbeilstein-journals.org |

| C-2 (Chloro position) | Sonogashira Coupling | Introduction of alkynyl groups | Terminal alkyne, Pd/Cu catalyst, Base | nih.gov |

| C-2 (Chloro position) | Buchwald-Hartwig Amination | Introduction of amino groups | Amine, Pd catalyst, Base | researchgate.net |

| Benzene Ring (C4, C6, C7) | Electrophilic Aromatic Substitution | Nitration, Halogenation, Acylation | HNO₃/H₂SO₄, Br₂, Acyl chloride/Lewis acid | researchgate.net |

| C-5 (Dioxolane) | Deprotection (Hydrolysis) | Conversion to 5-formyl group | Aqueous acid (e.g., HCl) | nih.gov |

| C-5 (Resulting Aldehyde) | Wittig Reaction | Formation of an alkene | Phosphorus ylide | mdpi.com |

Advanced Computational Studies for Predictive Design and Optimization of Benzofuran Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For benzofuran derivatives, methods like Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) studies, and molecular docking are employed to predict molecular properties, elucidate reaction mechanisms, and design novel compounds with enhanced activity. researchgate.netaip.orgafricanjournalofbiomedicalresearch.com

DFT calculations can provide deep insights into the electronic structure of this compound, predicting its reactivity, stability, and the most likely pathways for chemical transformations. aip.org For example, DFT can be used to model the transition states of cyclization reactions to optimize synthetic conditions or to calculate the energies of intermediates in cross-coupling reactions, helping to explain observed regioselectivity. researchgate.netpku.edu.cn Such studies can guide the rational design of experiments, saving time and resources.

Molecular docking is a powerful technique used to predict the binding orientation and affinity of a molecule to the active site of a biological target, such as an enzyme or receptor. researchgate.netnih.govnih.gov By using the this compound scaffold as a starting point, libraries of virtual derivatives can be created and screened in silico against targets implicated in diseases like cancer or bacterial infections. africanjournalofbiomedicalresearch.comresearchgate.net This predictive screening identifies promising candidates for synthesis and biological testing. For instance, docking studies have been used to design benzofuran hybrids as inhibitors of enzymes like PI3K, VEGFR-2, and thymidylate synthase. researchgate.netnih.gov 3D-QSAR models further refine this process by correlating the three-dimensional properties of molecules with their biological activity, providing a predictive model for designing more potent derivatives. researchgate.net

| Computational Method | Application | Predicted Properties / Outcomes | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Transition state energies, reaction pathways, electronic structure, reactivity indices. | aip.orgresearchgate.net |

| Molecular Docking | Drug Design & Discovery | Binding affinity (scoring), binding pose, interaction with key residues in a protein active site. | researchgate.netnih.govnih.gov |

| 3D-QSAR | Lead Optimization | Correlation of molecular fields (steric, electrostatic) with biological activity to guide structural modifications. | researchgate.net |

| ADMET Prediction | Pharmacokinetic Profiling | Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of virtual compounds. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Chloro-5-(1,3-dioxolan-2-yl)benzofuran, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves halogenation and protective group strategies. For example, chlorination at the 2-position of benzofuran can be achieved using SOCl₂ or PCl₃ under anhydrous conditions. The 1,3-dioxolane group is introduced via acid-catalyzed ketalization of a carbonyl precursor. Purification often employs column chromatography (hexane/ethyl acetate gradients) and recrystallization from ethanol or dichloromethane . Purity is confirmed by TLC and NMR spectroscopy (δ 5.8–6.2 ppm for dioxolane protons).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.0–7.5 ppm, dioxolane protons as a singlet near δ 5.9 ppm).

- MS : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~ 252.04 Da).

- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects, as seen in analogous 5-chloro-benzofuran derivatives .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity (>98%).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Crystallographic analysis using SHELXL refines bond lengths and angles, particularly for the dioxolane ring (C–O bonds ~1.41 Å). For example, in 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran (analogous structure), the benzofuran core deviates <0.005 Å from planarity . Data collection at low temperature (100 K) minimizes thermal motion artifacts. Hydrogen bonding (e.g., O–H···O interactions in carboxyl derivatives ) can guide co-crystal design for enhanced stability.

Q. What strategies are recommended for evaluating the biological activity of this compound, such as antimicrobial properties?

- Methodological Answer :

- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values).

- Anti-inflammatory screening : Measure COX-2 inhibition using ELISA kits, referencing structurally similar benzofurans with IC₅₀ values <10 μM .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices.

Q. How should researchers address contradictory data between spectroscopic and computational models?

- Methodological Answer : Discrepancies (e.g., NMR coupling constants vs. DFT-predicted dihedral angles) require cross-validation:

- DFT Optimization : Use Gaussian09 with B3LYP/6-311G(d,p) to model geometry, comparing calculated vs. experimental NMR shifts .

- Dynamic Effects : MD simulations (AMBER) account for solvent-induced conformational changes.

- Error Analysis : Check for crystallographic disorder (e.g., SHELXL's PART instruction ) or NMR saturation artifacts.

Q. What computational approaches predict regioselectivity in further functionalization of this compound?

- Methodological Answer :

- Fukui Indices : Identify electrophilic/nucleophilic sites using Gaussian-based calculations. For example, the 5-position (adjacent to chlorine) may favor electrophilic substitution.

- Docking Studies : AutoDock Vina predicts binding affinities to biological targets (e.g., kinase inhibitors), leveraging the dioxolane group’s hydrogen-bonding capacity .

Q. How do steric and electronic effects influence the reactivity of the 1,3-dioxolane moiety in catalytic applications?

- Methodological Answer : The dioxolane group enhances steric shielding at the 5-position while electronically activating the benzofuran core via conjugation. In Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the chlorine atom directs coupling to the 2-position, as observed in 5-chloro-2-arylbenzofurans . Kinetic studies (NMR monitoring) quantify reaction rates under varying temperatures (25–80°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.